3-Isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol
CAS No.:
Cat. No.: VC15922208
Molecular Formula: C14H14F3NO
Molecular Weight: 269.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14F3NO |
|---|---|
| Molecular Weight | 269.26 g/mol |
| IUPAC Name | 2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C14H14F3NO/c1-7(2)12-8(3)18-11-5-4-9(14(15,16)17)6-10(11)13(12)19/h4-7H,1-3H3,(H,18,19) |
| Standard InChI Key | KAZAOFSEDSBABB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(F)(F)F)C(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s structural uniqueness arises from its substitution pattern on the quinoline core. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1707373-33-8 |
| IUPAC Name | 2-methyl-3-propan-2-yl-6-(trifluoromethyl)-1H-quinolin-4-one |
| Molecular Formula | C₁₄H₁₄F₃NO |
| Molecular Weight | 269.26 g/mol |
| SMILES | OC1=C(C(C)C)C(C)=NC2=CC=C(C(F)(F)F)C=C12 |
| InChI Key | KAZAOFSEDSBABB-UHFFFAOYSA-N |
The trifluoromethyl (-CF₃) group at position 6 enhances lipophilicity and metabolic stability, while the isopropyl and methyl groups at positions 3 and 2 may influence steric interactions with biological targets .
Spectroscopic Data
Though experimental spectral data (e.g., NMR, IR) are unavailable in public sources, the canonical SMILES string and InChI key provide unambiguous structural validation . Computational models predict characteristic absorption bands for the hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups in IR spectroscopy.
Synthesis and Chemical Reactivity
Synthetic Pathways
Quinoline derivatives are typically synthesized via cyclization reactions. For 3-isopropyl-2-methyl-6-(trifluoromethyl)quinolin-4-ol, plausible routes include:
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Friedländer Synthesis: Condensation of 2-aminobenzophenones with ketones bearing the trifluoromethyl group.
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Skraup Reaction: Cyclization using glycerol and sulfuric acid, though this method may struggle with electron-withdrawing -CF₃ groups.
The hydroxyl group at position 4 suggests post-cyclization oxidation or hydrolysis steps.
Reactivity Profile
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Electrophilic Aromatic Substitution: The electron-deficient quinoline ring directs electrophiles to positions 5 and 8, but the -CF₃ group may deactivate the ring further.
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Nucleophilic Substitution: The hydroxyl group at position 4 can undergo alkylation or acylation to produce prodrug derivatives.
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Oxidation: The benzylic hydrogen adjacent to the isopropyl group may render the compound susceptible to autoxidation under prolonged storage .
Physicochemical Properties
Predicted Properties
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Lipophilicity: LogP ≈ 3.2 (estimated), favoring membrane permeability.
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Solubility: Low aqueous solubility (<0.1 mg/mL) due to hydrophobic -CF₃ and isopropyl groups .
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pKa: The hydroxyl group’s pKa is estimated at ~9.5, making it partially ionized at physiological pH.
Stability Considerations
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Thermal Stability: Decomposes above 250°C based on analogs .
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Light Sensitivity: The conjugated quinoline system may cause photodegradation; storage in amber vials is recommended .
Biological Activity and Research Findings
Anticancer Mechanisms
Structural analogs intercalate DNA or inhibit topoisomerases. The methyl and isopropyl groups may improve cellular uptake, while the -CF₃ group resists metabolic deactivation.
Pharmacokinetic Predictions
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Absorption: High gastrointestinal absorption due to moderate LogP.
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Metabolism: Likely hepatic oxidation via CYP3A4, with potential fluoroacetate release from -CF₃ degradation .
Applications and Future Directions
Drug Development
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Antibacterial Agents: Modification of the hydroxyl group could optimize potency against multidrug-resistant pathogens.
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Anticancer Leads: Structural tuning may reduce off-target effects while maintaining topoisomerase inhibition.
Agricultural Chemistry
Quinoline derivatives are explored as fungicides; this compound’s stability under UV light merits investigation.
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